molecular formula C20H26O2 B5230491 1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)

1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)

Cat. No. B5230491
M. Wt: 298.4 g/mol
InChI Key: OVWMNUPXGCQLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene), also known as HMB, is a chemical compound that has shown potential in various scientific research applications. HMB is a derivative of benzene and is synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene) is not well understood. However, it is believed that 1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene) interacts with metal ions and forms stable complexes, which can be used for metal ion recognition and extraction.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene). However, studies have shown that 1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene) has low toxicity and is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene) in lab experiments is its ability to form stable complexes with metal ions, which can be used for metal ion recognition and extraction. However, one limitation is that 1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene) is not soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the use of 1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene) in scientific research. One direction is the development of new materials for drug delivery using 1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene). Another direction is the use of 1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene) in the synthesis of new fluorescent compounds for bioimaging. Additionally, 1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene) can be used in the development of new materials for environmental remediation and in the synthesis of new metal-organic frameworks.

Synthesis Methods

1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene) is synthesized through a multi-step process that involves the reaction of 4-methylphenol with hexanedioic acid. The first step involves the reaction of 4-methylphenol with thionyl chloride to form 4-methylphenyl chloroformate. The second step involves the reaction of 4-methylphenyl chloroformate with hexanedioic acid to form 1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene).

Scientific Research Applications

1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene) has shown potential in various scientific research applications. It has been used as a ligand in metal ion recognition and extraction, as well as in the synthesis of metal-organic frameworks. 1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene) has also been used in the synthesis of fluorescent compounds for bioimaging and in the development of new materials for drug delivery.

properties

IUPAC Name

1-methyl-4-[6-(4-methylphenoxy)hexoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-17-7-11-19(12-8-17)21-15-5-3-4-6-16-22-20-13-9-18(2)10-14-20/h7-14H,3-6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWMNUPXGCQLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Bis(p-tolyloxy)hexane

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